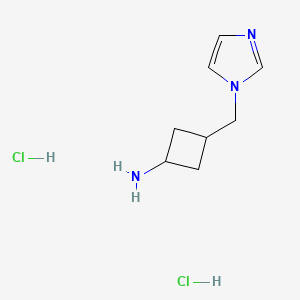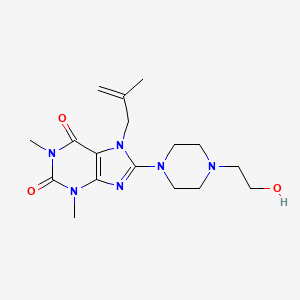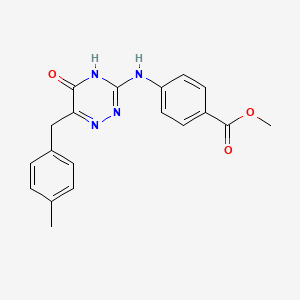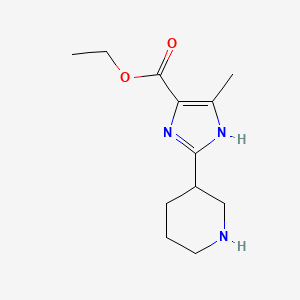
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can involve various strategies, including the reaction of imidazole oxides with sulfur-transfer reagents, as seen in the synthesis of imidazole-2-thiones . Another approach includes the preparation of protected derivatives of cyclobutylamine, which can be further reacted to produce imidazole amines that are precursors to cyclobutane-based carbocyclic nucleosides . Additionally, the formation of novel cycloimidazole nucleosides has been achieved by reacting imidazole carboxamide derivatives with isothiocyanates and subsequent methylation .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR. For instance, the structure of a novel cycloimidazole nucleoside was determined based on its NMR spectra . The molecular structure can also be influenced by substituents on the imidazole ring, which can affect the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of imidazole 3-oxides with tetramethylcyclobutane-1,3-dithione can lead to sulfur-transfer and the formation of imidazole-2-thiones . Cycloimidazole nucleosides can react with nucleophiles to produce guanosine and its derivatives . Furthermore, the reaction of cyclobutanedione with amines can result in the formation of N-substituted imines and amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be studied using various experimental and theoretical techniques. For instance, FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations, have been used to investigate the molecular structure and vibrational modes of a specific imidazole derivative . These studies can provide insights into the compound's stability, charge distribution, and potential biological activity, such as antihypertensive effects .
科学的研究の応用
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been extensively reviewed for their antitumor activity. Some of these compounds have advanced past preclinical testing stages, showcasing their potential as new antitumor drugs. The structural diversity of imidazole derivatives underlines their significance not only in the development of antitumor agents but also in synthesizing compounds with a variety of biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Imidazole Derivatives in Corrosion Inhibition
Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, facilitates adsorption onto metal surfaces. This property, combined with low toxicity, cost, and environmental friendliness, underscores the significance of imidazole derivatives in corrosion inhibition research (Sriplai & Sombatmankhong, 2023).
Heterocyclic Compounds in Drug Synthesis
Heterocyclic compounds like pyrazolo-imidazoles and other derivatives serve as building blocks for synthesizing a wide array of heterocyclic compounds. These compounds are valuable in the synthesis of heterocyclic and dyes, highlighting the versatile applications of imidazole derivatives in medicinal chemistry and beyond (Gomaa & Ali, 2020).
Safety And Hazards
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKTGLKPSEHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride | |
CAS RN |
2230789-98-5 |
Source


|
| Record name | rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)



![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)
amino}ethoxy)benzoic acid](/img/no-structure.png)

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2519075.png)
